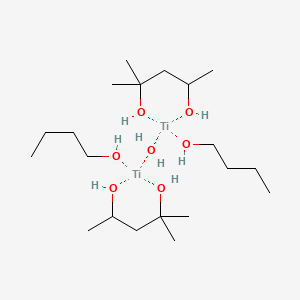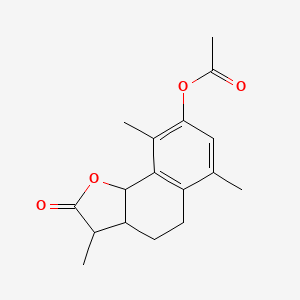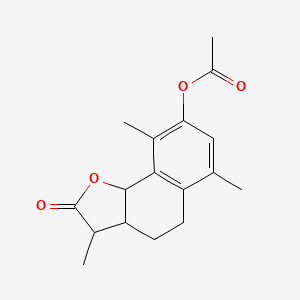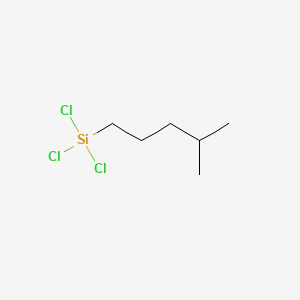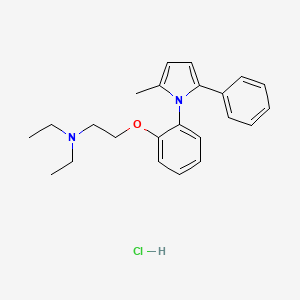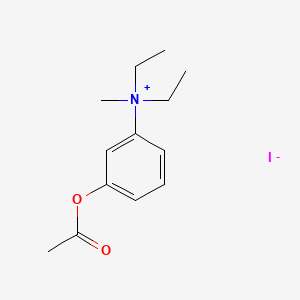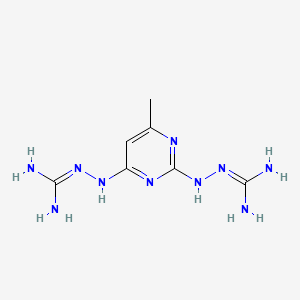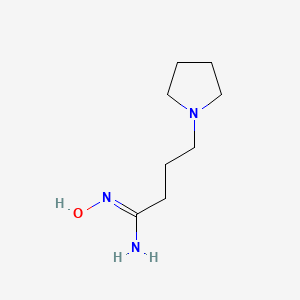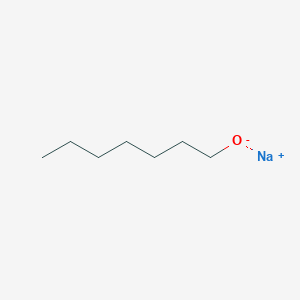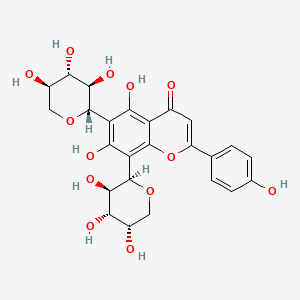
Butyrophenone, 4-(4-phenylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a chemical compound known for its significant pharmacological properties This compound is a derivative of butyrophenone and is characterized by the presence of a phenylpiperazine moiety and trimethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 3’,4’,5’-trimethoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and halogenation, to yield the final dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling and physiological responses. The exact pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic agent.
Chlorpromazine: Another antipsychotic with a similar structure but different pharmacological profile.
Uniqueness
Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its trimethoxy substitution pattern and phenylpiperazine moiety differentiate it from other butyrophenone derivatives, potentially leading to unique therapeutic effects and applications.
特性
CAS番号 |
17755-84-9 |
|---|---|
分子式 |
C23H32Cl2N2O4 |
分子量 |
471.4 g/mol |
IUPAC名 |
4-(4-phenylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H30N2O4.2ClH/c1-27-21-16-18(17-22(28-2)23(21)29-3)20(26)10-7-11-24-12-14-25(15-13-24)19-8-5-4-6-9-19;;/h4-6,8-9,16-17H,7,10-15H2,1-3H3;2*1H |
InChIキー |
ZKLBPVHJWZLLHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


